molecular formula C22H16Br2N2O2 B11538703 2-bromo-6-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol

2-bromo-6-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol

Cat. No.: B11538703
M. Wt: 500.2 g/mol
InChI Key: FPNVLOYJDDURLN-UHFFFAOYSA-N
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Description

2-bromo-6-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol is a complex organic compound characterized by its unique structure, which includes bromine atoms, a benzoxazole ring, and a phenol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-6-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol typically involves multiple steps:

    Formation of the Benzoxazole Ring: The initial step often involves the cyclization of an o-aminophenol derivative with a carboxylic acid or its derivative to form the benzoxazole ring.

    Condensation Reaction:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The phenol group in the compound can undergo oxidation to form quinones.

    Reduction: The imine linkage can be reduced to form amines.

    Substitution: The bromine atoms can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in organic synthesis.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. Studies on its interactions with biological macromolecules could provide insights into its potential therapeutic applications.

Medicine

In medicinal chemistry, this compound could serve as a lead compound for the development of new drugs. Its structural features may allow it to interact with specific biological targets, making it a candidate for drug discovery programs.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-bromo-6-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The presence of the benzoxazole ring and the phenol group suggests potential interactions with proteins through hydrogen bonding and hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-bromo-6-methoxy-4-[(E)-{[3-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol
  • 2-bromo-6-methoxy-4-[(E)-{[3-(2-pyridinyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]phenol

Uniqueness

Compared to similar compounds, 2-bromo-6-[(E)-{[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]imino}methyl]-3,4-dimethylphenol is unique due to the presence of the benzoxazole ring and the specific positioning of the bromine atoms. These structural features may confer distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H16Br2N2O2

Molecular Weight

500.2 g/mol

IUPAC Name

2-bromo-6-[[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]iminomethyl]-3,4-dimethylphenol

InChI

InChI=1S/C22H16Br2N2O2/c1-12-8-15(21(27)20(24)13(12)2)11-25-17-6-7-19-18(10-17)26-22(28-19)14-4-3-5-16(23)9-14/h3-11,27H,1-2H3

InChI Key

FPNVLOYJDDURLN-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1C)Br)O)C=NC2=CC3=C(C=C2)OC(=N3)C4=CC(=CC=C4)Br

Origin of Product

United States

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